molecular formula C18H28ClNO4 B2904510 1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 471916-53-7

1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2904510
CAS No.: 471916-53-7
M. Wt: 357.88
InChI Key: NAGHXOCJPYQSND-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzo[d][1,3]dioxole intermediate.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with a propanol derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-2-(2,6-dimethylpiperidin-1-yl)ethanol
  • 1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-1-ol

Uniqueness

1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[d][1,3]dioxole moiety with a piperidine ring and a propanol group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4.ClH/c1-13-4-3-5-14(2)19(13)9-16(20)11-21-10-15-6-7-17-18(8-15)23-12-22-17;/h6-8,13-14,16,20H,3-5,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHXOCJPYQSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COCC2=CC3=C(C=C2)OCO3)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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